

Chemical structure of (S)-2,2,2-Trifluoro-1-phenylethanamine

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Compound of Interest

Compound Name: (S)-2,2,2-Trifluoro-1-phenylethanamine

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An In-depth Technical Guide to the Chemical Structure and Applications of **(S)-2,2,2-Trifluoro-1-phenylethanamine**

Introduction

(S)-2,2,2-Trifluoro-1-phenylethanamine, a chiral fluorinated amine, is a molecule of significant interest in modern organic synthesis and medicinal chemistry. Its unique structural features, particularly the presence of a stereogenic center adjacent to a trifluoromethyl group, make it a valuable building block for the synthesis of complex, high-value molecules. The trifluoromethyl group often imparts desirable properties to bioactive molecules, such as enhanced metabolic stability and bioavailability.^{[1][2]} This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of **(S)-2,2,2-Trifluoro-1-phenylethanamine**, with a focus on its utility for researchers and professionals in drug development.

Chemical Structure and Properties

Molecular Identity

The structure of **(S)-2,2,2-Trifluoro-1-phenylethanamine** is characterized by a phenyl group and a trifluoromethyl group attached to the same stereogenic carbon atom of an ethylamine backbone.

- IUPAC Name: (1S)-2,2,2-trifluoro-1-phenylethanamine^[3]

- CAS Number: 62197-94-8[3][4][5]
- Molecular Formula: C₈H₈F₃N[4]
- Molecular Weight: 175.15 g/mol [4][5]

Stereochemistry and the Influence of the Trifluoromethyl Group

The defining feature of this molecule is the chiral center at the first carbon (C1) of the ethylamine chain, which is directly bonded to the phenyl group, the amine group, a hydrogen atom, and the trifluoromethyl group. The "(S)" designation refers to the specific spatial arrangement of these groups according to the Cahn-Ingold-Prelog priority rules.

The trifluoromethyl (-CF₃) group is a key structural motif that profoundly influences the molecule's properties. As a strong electron-withdrawing group, it impacts the reactivity of the neighboring amine.[6] Furthermore, the incorporation of a -CF₃ group often leads to:

- Increased Lipophilicity: This can enhance the ability of a drug candidate to cross biological membranes.[2]
- Enhanced Metabolic Stability: The carbon-fluorine bond is very strong, making the -CF₃ group resistant to metabolic degradation by enzymes such as cytochrome P450s.[2]
- Improved Binding Affinity: The -CF₃ group can participate in favorable interactions with biological targets, potentially increasing the potency of a drug.[2]

Physicochemical Properties

A summary of the key physicochemical properties of **(S)-2,2,2-Trifluoro-1-phenylethanamine** is provided below.

Property	Value
Appearance	Solid
Storage	Keep in dark place, inert atmosphere, 2-8°C[4]
SMILES	<chem>C1=CC=C(C=C1)C@@H(C(F)(F)F)N</chem> [3]
InChI Key	DZCAUMADOBDJJH-ZETCQYMHSA-N[3]

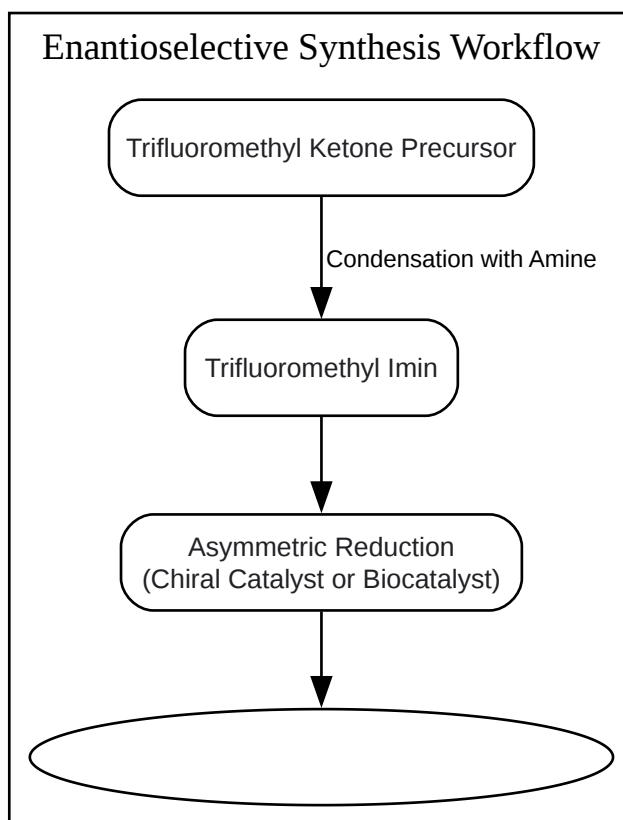
Synthesis and Chiral Resolution

The preparation of enantiomerically pure α -trifluoromethyl amines like **(S)-2,2,2-Trifluoro-1-phenylethanamine** is a significant area of research.[7][8][9] Strategies generally fall into two categories: direct enantioselective synthesis or the resolution of a racemic mixture.

Enantioselective Synthesis Strategies

The catalytic enantioselective reduction of trifluoromethyl-substituted imines is a prevalent method for synthesizing chiral α -trifluoromethyl amines.[10] This approach often involves the use of a chiral catalyst to control the stereochemical outcome of the reduction.

Another innovative and sustainable approach is the use of biocatalysis. Engineered enzymes can catalyze the asymmetric synthesis of chiral α -trifluoromethyl amino esters with high yield and enantioselectivity.[7][11]



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A generalized workflow for the enantioselective synthesis of **(S)-2,2,2-Trifluoro-1-phenylethanamine**.

Chiral Resolution of Racemic 2,2,2-Trifluoro-1-phenylethylamine

A common and scalable method to obtain the (S)-enantiomer is through the resolution of a racemic mixture.^[12] This technique involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts.^{[12][13]} These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.^[12]

Protocol: Chiral Resolution via Diastereomeric Salt Formation

- Salt Formation: Dissolve racemic 2,2,2-Trifluoro-1-phenylethylamine in a suitable solvent (e.g., methanol or ethanol). Add an equimolar amount of a chiral resolving agent, such as

(R)-(-)-mandelic acid or (+)-tartaric acid.

- Crystallization: Allow the solution to cool slowly. The less soluble diastereomeric salt will preferentially crystallize out of the solution. The choice of solvent is crucial for efficient separation.
- Isolation: Isolate the crystallized diastereomeric salt by filtration. The enantiomeric purity of the salt can be checked at this stage.
- Liberation of the Free Amine: Treat the isolated diastereomeric salt with a base (e.g., sodium hydroxide solution) to neutralize the chiral acid and liberate the free (S)-amine.
- Extraction and Purification: Extract the enantiomerically enriched amine with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure to yield the purified **(S)-2,2,2-Trifluoro-1-phenylethanamine**.

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the identity and purity of **(S)-2,2,2-Trifluoro-1-phenylethanamine**.

- ^1H NMR: The proton NMR spectrum would be expected to show signals for the aromatic protons of the phenyl group, a quartet for the methine proton (CH) due to coupling with the three fluorine atoms, and a broad singlet for the amine (NH_2) protons.
- ^{13}C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the phenyl ring, the chiral methine carbon, and the trifluoromethyl carbon, which will appear as a quartet due to C-F coupling.
- ^{19}F NMR: The fluorine NMR spectrum is a powerful tool for analyzing fluorinated compounds. It would show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. Chiral derivatizing agents can be used to form diastereomers, which can then be distinguished by ^{19}F NMR to determine enantiomeric purity.^[14]
- Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for N-H stretching of the primary amine, C-F stretching of the trifluoromethyl group, and C-H stretching of the aromatic ring.

- **Mass Spectrometry (MS):** Mass spectrometry would show the molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve the loss of the trifluoromethyl group or cleavage of the C-C bond adjacent to the phenyl ring.

Applications in Drug Development and Research

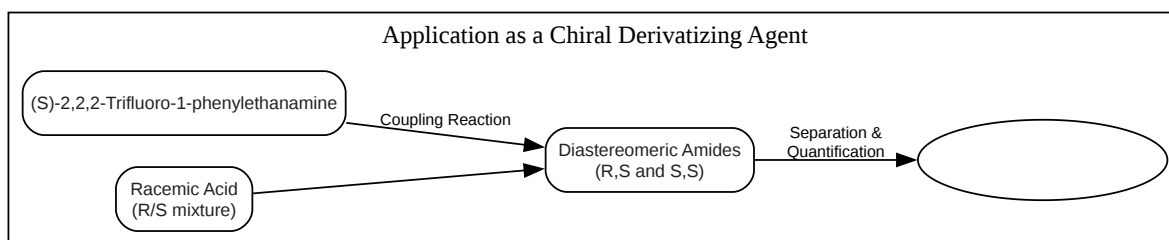
The unique properties of **(S)-2,2,2-Trifluoro-1-phenylethanamine** make it a highly valuable tool for chemists in various fields.

Chiral Building Block

Its primary application is as a chiral building block in asymmetric synthesis.^[1] It allows for the introduction of a trifluoromethyl-substituted stereocenter into a target molecule, which is a common strategy in the design of new pharmaceuticals and agrochemicals.

Chiral Resolving Agent and Derivatizing Agent

(S)-2,2,2-Trifluoro-1-phenylethanamine can be used as a chiral resolving agent for the separation of racemic acids.^[12] Additionally, it can serve as a chiral derivatizing agent.^[14] By reacting it with a racemic compound (e.g., a carboxylic acid or alcohol), a mixture of diastereomers is formed. These diastereomers can often be separated and/or distinguished by chromatographic or spectroscopic techniques (e.g., GC, HPLC, or NMR), allowing for the determination of the enantiomeric excess of the original racemic mixture.^{[15][16]}



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Workflow illustrating the use of **(S)-2,2,2-Trifluoro-1-phenylethanamine** for chiral analysis.

Medicinal Chemistry

The incorporation of the α -trifluoromethyl benzylamine moiety into larger molecules is a strategy employed in medicinal chemistry to enhance the pharmacological profile of drug candidates. The trifluoromethyl group can improve metabolic stability, increase lipophilicity, and modulate the binding affinity to biological targets.^[2]

Conclusion

(S)-2,2,2-Trifluoro-1-phenylethanamine is a fundamentally important chiral building block in modern organic chemistry. Its well-defined stereochemistry, combined with the influential trifluoromethyl group, provides a powerful tool for the synthesis of enantiomerically pure compounds with enhanced properties. For researchers and professionals in drug development, a thorough understanding of its structure, synthesis, and reactivity is crucial for leveraging its full potential in the creation of novel and effective therapeutic agents.

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